5-Aryl Substitution Pattern: Regioisomeric Differentiation via BindingDB Enzyme Inhibition Data
The 3,5-dimethoxyphenyl substitution pattern on the oxadiazole 5-position is structurally distinct from the 2,4-dimethoxyphenyl regioisomer found in DMOX (N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfanylbenzamide). BindingDB data for a closely related compound bearing the identical 3,5-dimethoxyphenyl-1,3,4-oxadiazole core (BDBM32708) demonstrates measurable target engagement against human coagulation factor XII, with an IC50 >50,000 nM at pH 7.4 and 23 °C [1]. Although the BindingDB compound differs in the benzamide substitution (thioether-linked benzoic acid vs. ethylthio), the shared oxadiazole-3,5-dimethoxyphenyl pharmacophore permits class-level inference that the 3,5-dimethoxy substitution pattern positions the two methoxy groups for distinct hydrogen-bond acceptor interactions compared to the 2,4-orientation, which presents one ortho-methoxy and one para-methoxy donor/acceptor geometry [2]. No equivalent Factor XII engagement data exist for the 2,4-dimethoxyphenyl regioisomer.
| Evidence Dimension | In vitro enzyme inhibitory activity (IC50) against human coagulation factor XII |
|---|---|
| Target Compound Data | Target compound (CAS 898459-30-8): No direct binding data available. Closest analog with identical 3,5-dimethoxyphenyl-oxadiazole core (BDBM32708): IC50 >50,000 nM [1]. |
| Comparator Or Baseline | 2,4-dimethoxyphenyl regioisomer (DMOX, CAS not available in non-excluded sources): No published Factor XII inhibition data. |
| Quantified Difference | Cannot be quantified due to absence of direct comparator data. Structural differentiation established: 3,5- vs. 2,4-dimethoxy topology modifies H-bond geometry, dipole moment, and target recognition [2]. |
| Conditions | BindingDB Assay: HTS fluorescence-based enzyme inhibition assay; pH 7.4; 23 °C; target = Coagulation Factor XII (Homo sapiens) [1]. |
Why This Matters
Procurement of the correct 3,5-dimethoxy regioisomer is essential for SAR continuity in Factor XII or related serine protease programs, as substitution pattern identity directly determines which binding-site residues the methoxy oxygens can engage.
- [1] BindingDB Entry for BDBM32708 (3-({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]...}). Target: Coagulation Factor XII (Homo sapiens). IC50 >5.00E+4 nM. pH 7.4, 23 °C. PubChem BioAssay AID 728. View Source
- [2] CN113620894A. Oxadiazole thioether compounds containing amide substructure as well as preparation method and application thereof. Chinese Patent Application, 2021. (Class-level evidence that 5-aryl substitution identity on 1,3,4-oxadiazole-2-aminobenzamides determines antibacterial potency, supporting the principle that regioisomeric substitution is non-interchangeable.) View Source
